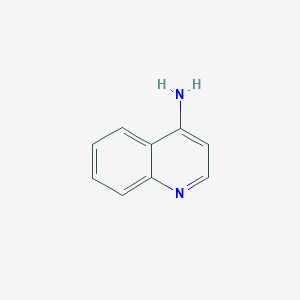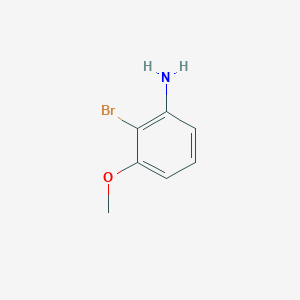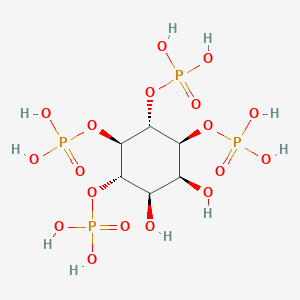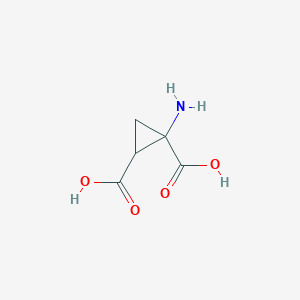
Phellodendrine
Overview
Description
Mechanism of Action
Phellodendrine, also known as Phallodendrin, is a quaternary ammonium alkaloid derived from the bark of Phellodendron species . This compound has been recognized for its various pharmacological activities, including anti-inflammatory, antioxidant, and bone-protective properties .
Target of Action
This compound primarily targets the AMP-activated protein kinase (AMPK) signaling pathway . AMPK is a crucial enzyme involved in cellular energy homeostasis and plays a significant role in metabolic diseases . This compound also interacts with cytochrome P450 enzymes, which are essential for drug metabolism .
Mode of Action
This compound interacts with its targets, leading to various cellular changes. It promotes autophagy by regulating the AMPK/mTOR pathway . Autophagy is a cellular process that degrades and recycles cellular components, contributing to cellular homeostasis . This compound also inhibits the activity of CYP1A2, 3A4, and 2C9 enzymes .
Biochemical Pathways
This compound affects several biochemical pathways. It regulates the AMPK/mTOR pathway, promoting autophagy . This regulation can lead to reduced intestinal damage in conditions like ulcerative colitis . This compound also impacts eicosanoid generation, neuraminidase-1, inflammasome generation, and hepatic gluconeogenesis .
Pharmacokinetics
This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. After administration, it is rapidly absorbed in tissues such as plasma, liver, spleen, kidney, and brain . The kidney is the major distribution tissue and the target organ of this compound .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has potential benefits in treating conditions like ulcerative colitis, inflammation, pancreatic cancer, nephritis, immune response, acetylcholinesterase activity, psoriasis, arthritis, atopic dermatitis, and oxidative stress . It can also reduce intestinal damage in ulcerative colitis by promoting autophagy .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the accumulation of this compound was found to be lower in callus (a type of plant tissue) compared with regenerated plantlets . This suggests that the plant’s growth conditions can affect the production of this compound.
Biochemical Analysis
Biochemical Properties
Phellodendrine interacts with a variety of enzymes, proteins, and other biomolecules. It has been found to have potential benefits in treating conditions such as ulcerative colitis, inflammation, pancreatic cancer, nephritis, and immune response . The exact nature of these interactions is still being researched.
Cellular Effects
This compound has been shown to influence cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of genes such as CDKN2A, ESR1, JUN, IL6, AR, and PTGS2 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound has been found to have a good binding affinity for PTGS2 protein .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . The exact metabolic pathways and the nature of these interactions are still being studied.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phellodendrine can be synthesized through several methods. One common approach involves the extraction from the bark of Phellodendron amurense using solvents such as ethanol or methanol . The extracted solution is then subjected to various purification processes, including chromatography, to isolate pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale extraction and purification processes. The bark of Phellodendron amurense is harvested and processed to extract the alkaloid. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Phellodendrine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including halogens and acids, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones and other oxidized derivatives .
Scientific Research Applications
Phellodendrine has numerous applications in scientific research, including:
Comparison with Similar Compounds
Phellodendrine is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include:
- Magnoflorine
- Jatrorrhizine
- Palmatine
- Berberine
- Obaculactone
- Obacunone
These compounds share some structural similarities with this compound but differ in their specific biological activities and therapeutic potentials .
Properties
IUPAC Name |
(7S,13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-21-5-4-12-8-19(24-2)18(23)10-15(12)16(21)6-13-7-17(22)20(25-3)9-14(13)11-21/h7-10,16H,4-6,11H2,1-3H3,(H-,22,23)/p+1/t16-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBVPNQTBKHOEQ-KKSFZXQISA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]12CCC3=CC(=C(C=C3C1CC4=CC(=C(C=C4C2)OC)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N@@+]12CCC3=CC(=C(C=C3[C@@H]1CC4=CC(=C(C=C4C2)OC)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24NO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50218855 | |
| Record name | Phellodendrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50218855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6873-13-8 | |
| Record name | (-)-Phellodendrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6873-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phellodendrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006873138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phellodendrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50218855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phellodendrine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AR68S526RB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


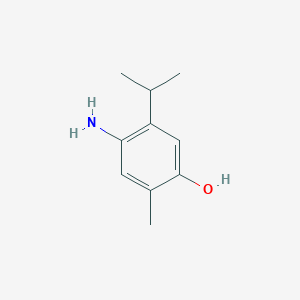
![4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid](/img/structure/B48691.png)
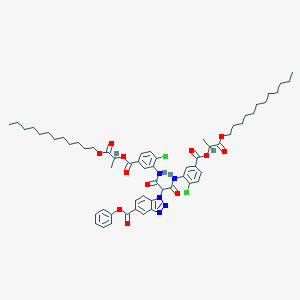
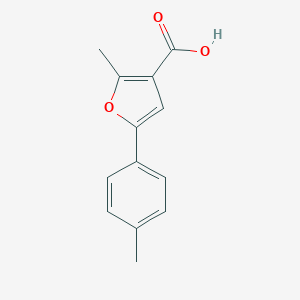
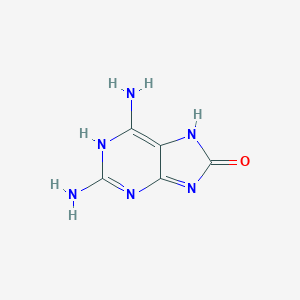
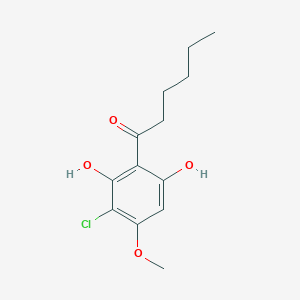
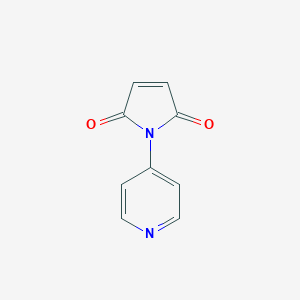
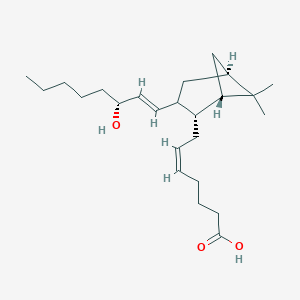
![[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-6,10,13-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B48710.png)
